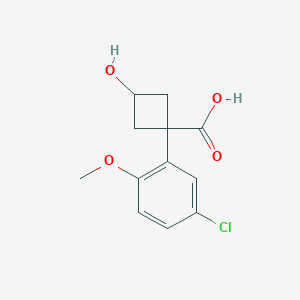![molecular formula C17H22N2 B13184281 2-(3-{3-[(Dimethylamino)methyl]phenyl}phenyl)ethan-1-amine](/img/structure/B13184281.png)
2-(3-{3-[(Dimethylamino)methyl]phenyl}phenyl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-{3-[(Dimethylamino)methyl]phenyl}phenyl)ethan-1-amine is an organic compound belonging to the class of phenethylamines This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to another phenyl ring via an ethanamine chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-{3-[(Dimethylamino)methyl]phenyl}phenyl)ethan-1-amine typically involves multiple steps. One common method includes the reaction of 3-(dimethylaminomethyl)benzaldehyde with phenylmagnesium bromide to form an intermediate, which is then reduced to yield the final product. The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts such as palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, alkoxides, polar aprotic solvents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Halogenated or alkoxylated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3-{3-[(Dimethylamino)methyl]phenyl}phenyl)ethan-1-amine has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-(3-{3-[(Dimethylamino)methyl]phenyl}phenyl)ethan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist at these receptors, modulating the release and uptake of neurotransmitters like serotonin and dopamine. This modulation can influence various physiological and psychological processes, making the compound of interest in neuropharmacology.
Vergleich Mit ähnlichen Verbindungen
3,4-Dimethoxyphenethylamine: An analogue with methoxy groups instead of dimethylamino groups.
Phenethylamine: A simpler structure lacking the additional phenyl ring and dimethylamino group.
N,N-Dimethylphenethylamine: Similar structure but with different substitution patterns.
Uniqueness: 2-(3-{3-[(Dimethylamino)methyl]phenyl}phenyl)ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethylamino group and the additional phenyl ring enhances its potential interactions with biological targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C17H22N2 |
|---|---|
Molekulargewicht |
254.37 g/mol |
IUPAC-Name |
2-[3-[3-[(dimethylamino)methyl]phenyl]phenyl]ethanamine |
InChI |
InChI=1S/C17H22N2/c1-19(2)13-15-6-4-8-17(12-15)16-7-3-5-14(11-16)9-10-18/h3-8,11-12H,9-10,13,18H2,1-2H3 |
InChI-Schlüssel |
HTAGKPQXZQICQK-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC1=CC(=CC=C1)C2=CC=CC(=C2)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



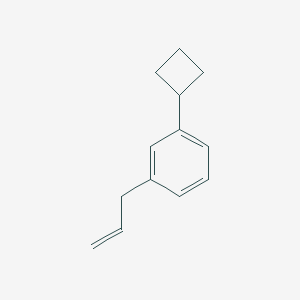

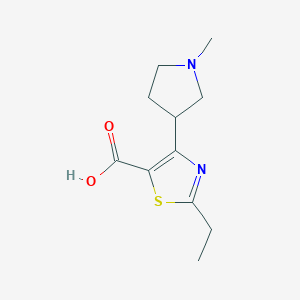
![7-(Aminomethyl)-4-ethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one](/img/structure/B13184233.png)
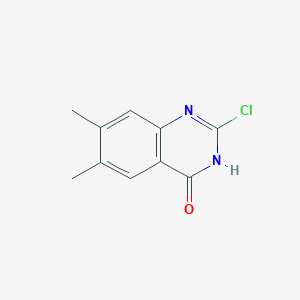
![1-(Bromomethyl)-1-[(propan-2-yloxy)methyl]cyclobutane](/img/structure/B13184263.png)

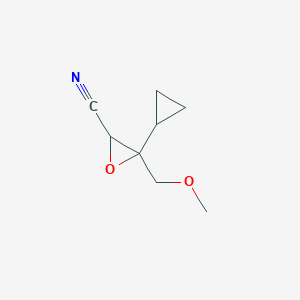

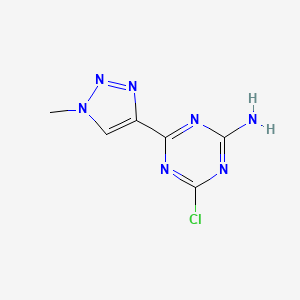

![1-(Chloromethyl)-1-[(propan-2-yloxy)methyl]cyclobutane](/img/structure/B13184296.png)
